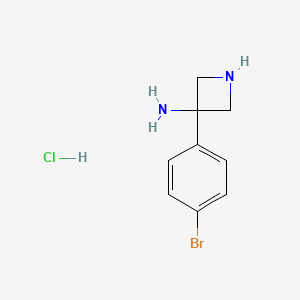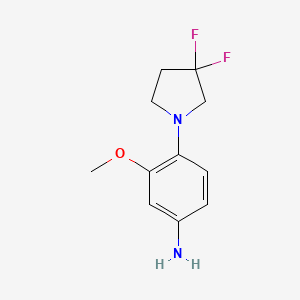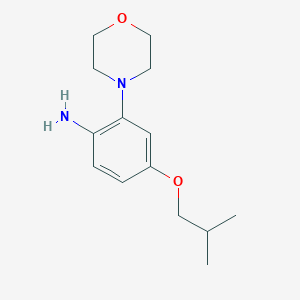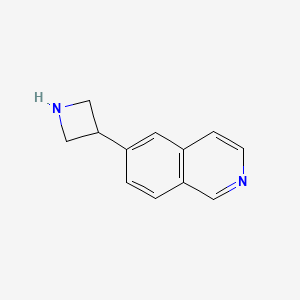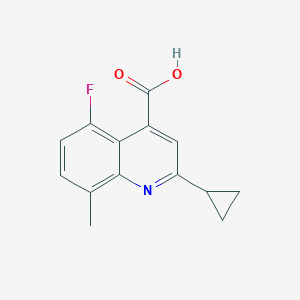![molecular formula C14H14N2 B13719711 3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
3-[3-(3-Azetidinyl)phenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3-Azetidinyl)phenyl]pyridine is an organic compound that features a pyridine ring substituted with a phenyl group, which in turn is substituted with an azetidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Azetidinyl)phenyl]pyridine typically involves multi-step organic reactions. One common method involves the initial formation of the azetidinyl group, followed by its attachment to the phenyl ring, and finally, the coupling of the substituted phenyl ring to the pyridine ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The choice of raw materials, reaction conditions, and purification techniques are optimized to meet industrial standards and regulatory requirements.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(3-Azetidinyl)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-[3-(3-Azetidinyl)phenyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[3-(3-Azetidinyl)phenyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Azetidinyl)pyridine hydrochloride
- 2-(3-Azetidinyl)pyridine hydrochloride
- 4-(3-Azetidinyl)pyridine hydrochloride
Uniqueness
3-[3-(3-Azetidinyl)phenyl]pyridine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C14H14N2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
3-[3-(azetidin-3-yl)phenyl]pyridine |
InChI |
InChI=1S/C14H14N2/c1-3-11(13-5-2-6-15-8-13)7-12(4-1)14-9-16-10-14/h1-8,14,16H,9-10H2 |
Clave InChI |
CVCLBFNQGWZOGM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC=CC(=C2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



